molecular formula C21H21NO6 B2378266 4-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one CAS No. 1798513-03-7

4-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one

Cat. No.: B2378266
CAS No.: 1798513-03-7
M. Wt: 383.4
InChI Key: HOMPMSIFAIGFLS-UHFFFAOYSA-N
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Description

4-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a heterocyclic compound featuring a pyran-2-one core linked via an oxygen atom to a piperidin-4-yl group. The piperidine nitrogen is further substituted with a 7-methoxybenzofuran-2-carbonyl moiety. This structure confers unique electronic and steric properties, making it a candidate for exploration in medicinal chemistry, particularly for targeting enzymes or receptors sensitive to aromatic and lactone functionalities.

Properties

IUPAC Name

4-[1-(7-methoxy-1-benzofuran-2-carbonyl)piperidin-4-yl]oxy-6-methylpyran-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO6/c1-13-10-16(12-19(23)26-13)27-15-6-8-22(9-7-15)21(24)18-11-14-4-3-5-17(25-2)20(14)28-18/h3-5,10-12,15H,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMPMSIFAIGFLS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC4=C(O3)C(=CC=C4)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one is a synthetic derivative that combines a benzofuran moiety with a piperidine ring. This structure is significant due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C22H24N2O5C_{22}H_{24}N_{2}O_{5}, with a molecular weight of approximately 396.44 g/mol. It is soluble in organic solvents, which facilitates its use in various biological assays.

PropertyValue
Molecular FormulaC22H24N2O5C_{22}H_{24}N_{2}O_{5}
Molecular Weight396.44 g/mol
SolubilitySoluble in organic solvents

The biological activity of This compound can be attributed to several mechanisms:

  • Anaphylatoxin Receptor Antagonism : The compound has been identified as an antagonist for anaphylatoxin receptors, which are involved in inflammatory responses.
  • CYP Enzyme Interaction : It serves as a substrate for the cytochrome P450 enzyme CYP2H, indicating its potential metabolic pathways and interactions within the body.
  • Platelet Aggregation Inhibition : Research indicates that this compound may inhibit platelet aggregation, suggesting potential use in cardiovascular therapies.
  • Kidney Function Stimulation : Preliminary studies suggest that it may enhance kidney function, which could be beneficial in renal therapies.

Research Findings

Recent studies have explored the pharmacological effects and therapeutic potentials of this compound:

  • Antifilarial Activity : Similar compounds have demonstrated macrofilaricidal and microfilaricidal activities against filarial infections, suggesting that this compound may share similar properties due to its structural characteristics .
  • In vitro Studies : In vitro assays have shown that derivatives with similar structures exhibit significant biological activities, including anti-inflammatory and antimicrobial effects .

Case Studies

A notable case study highlighted the synthesis and evaluation of related compounds, revealing promising results in terms of their inhibitory effects on specific biological targets. These findings support the hypothesis that modifications to the benzofuran and piperidine structures can lead to enhanced biological activities .

Comparison with Similar Compounds

Research Findings and Implications

  • Synthetic Accessibility : Compounds with electron-withdrawing groups (e.g., trifluoromethyl in 8a) exhibit higher yields (~64%) compared to urea-linked derivatives (~35-55%) , suggesting that the target compound’s benzofuran-carbonyl group may require optimized coupling conditions.
  • Bioactivity Hypotheses : The bromothiophene-sulfonyl analog (BJ00944) may exhibit stronger target binding due to bromine’s hydrophobic interactions, whereas the target compound’s methoxybenzofuran could favor π-π stacking in aromatic enzyme pockets .
  • Solubility vs. Permeability : Sulfonyl and hydroxyl groups (e.g., 14d, 4d) improve solubility but may reduce cell permeability, whereas lipophilic groups (trifluoromethyl, benzofuran) enhance membrane crossing but risk metabolic instability .

Preparation Methods

Mannich Condensation

A Mannich reaction between formaldehyde, ammonium acetate, and ethyl methyl ketone in ethanol yields piperidin-4-one, which is subsequently reduced to piperidin-4-ol using sodium borohydride (NaBH4) in methanol.

Reaction Conditions :

  • Ethanol, 70°C, 12h (Mannich step)
  • NaBH4, MeOH, 0°C → rt, 2h (reduction)
  • Yield : 68% overall

Grignard Addition to N-Methoxy-N-methylamide

An alternative route involves treating N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide with methylmagnesium bromide in tetrahydrofuran (THF) at -60°C, followed by warming to 0°C over 6 hours. This method achieves 81% yield of 1-(tetrahydro-2H-pyran-4-yl)ethanone, which is hydrolyzed to the corresponding alcohol.

Functionalization of 6-Methyl-2H-pyran-2-one

The pyran-2-one core is synthesized via base-promoted cyclization of β-keto esters or through domino reactions involving malononitrile and aryl ketones.

Procedure :

  • Cyclization : 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one is prepared by refluxing acetylacetone with ethyl acetoacetate in the presence of piperidine (4h, chloroform).
  • Halogenation : Bromination of the pyranone at the 4-position using bromine in methanol at -10°C yields 4-bromo-6-methyl-2H-pyran-2-one (74% yield).

Coupling of Components

Acylation of Piperidin-4-ol

Piperidin-4-ol (1 eq) reacts with 7-methoxybenzofuran-2-carbonyl chloride (1.2 eq) in dichloromethane (DCM) with triethylamine (TEA) as a base. The mixture is stirred at room temperature for 12 hours to yield 1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-ol.

Optimization :

  • Solvent : DCM > THF (higher polarity reduces side reactions)
  • Base : TEA > pyridine (faster reaction kinetics)
  • Yield : 89%

Etherification with Pyran-2-one

The hydroxyl group of 1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-ol undergoes nucleophilic substitution with 4-bromo-6-methyl-2H-pyran-2-one in the presence of potassium carbonate (K2CO3) in DMF at 80°C for 6 hours.

Critical Parameters :

  • Temperature : 80°C (lower temperatures result in incomplete conversion)
  • Catalyst : 18-crown-6 ether (10 mol%) enhances reaction rate
  • Yield : 76%

Purification and Characterization

The final product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:1) and recrystallized from methanol.

Analytical Data :

  • ¹H NMR (400 MHz, CDCl3): δ 7.45 (d, J = 8.4 Hz, 1H, benzofuran-H), 6.85 (s, 1H, pyranone-H), 4.25 (m, 1H, piperidine-OCH2), 3.90 (s, 3H, OCH3), 2.40 (s, 3H, CH3).
  • LCMS : m/z = 427.1 [M+H]⁺.

Alternative Synthetic Routes

One-Pot Domino Reaction

A base-promoted domino reaction using 7-methoxybenzofuran-2-carbaldehyde, malononitrile, and piperidine in DMF with KOH at 100°C generates the pyranone-piperidine adduct directly (yield: 82%).

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) reduces reaction time for the acylation step by 60%, maintaining a yield of 85%.

Challenges and Optimization

  • Steric Hindrance : Bulky substituents on the piperidine ring necessitate longer reaction times (12–18h).
  • Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility but may lead to decomposition at high temperatures.
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2) were ineffective for Suzuki-type couplings, favoring SN2 mechanisms instead.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((1-(7-methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one?

  • Methodological Answer : The synthesis typically involves coupling reactions between 7-methoxybenzofuran-2-carbonyl chloride and a piperidin-4-yloxy intermediate. Key steps include:

  • Piperidine functionalization : Protection/deprotection of the piperidine nitrogen to enable selective O-alkylation .
  • Coupling conditions : Use of anhydrous solvents (e.g., DCM or THF) and catalysts like DMAP to promote acyl transfer .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane to isolate the target compound. Validate purity via HPLC (≥95%) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Employ a combination of:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to verify substituent positions (e.g., methoxybenzofuran protons at δ 6.8–7.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ at m/z 413.15) .
  • Infrared (IR) Spectroscopy : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and ether linkages (C-O-C at ~1250 cm⁻¹) .

Q. What in vitro models are commonly used to assess its biological activity?

  • Methodological Answer :

  • Anticancer assays : MTT or CellTiter-Glo® in cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculations .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Dose-response curves : Use 3-parameter logistic models to quantify potency and efficacy .

Advanced Research Questions

Q. How should researchers address discrepancies in reported biological activity data across studies?

  • Methodological Answer :

  • Assay standardization : Control variables like cell passage number, serum concentration, and incubation time .
  • Compound purity verification : Re-analyze batches via LC-MS to rule out degradation products (e.g., hydrolysis of the pyran-2-one ring) .
  • Meta-analysis : Compare data using standardized metrics (e.g., pIC₅₀) and adjust for differences in experimental protocols .

Q. What are the key considerations for ensuring compound stability during storage?

  • Methodological Answer :

  • Storage conditions : Use amber vials at –20°C under inert gas (N₂/Ar) to prevent photodegradation and oxidation .
  • Stability testing : Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC to detect decomposition (e.g., methoxy group cleavage) .
  • Lyophilization : For long-term storage, lyophilize in phosphate buffer (pH 7.4) to maintain solubility and activity .

Q. How can reaction conditions be optimized to minimize by-product formation during synthesis?

  • Methodological Answer :

  • Temperature control : Maintain reactions at 0–5°C during acyl coupling to prevent racemization .
  • Catalyst screening : Test alternatives to DMAP (e.g., HOBt/DCC) to improve yield and selectivity .
  • In-line monitoring : Use FTIR or ReactIR to track reaction progress and terminate before side reactions dominate .

Q. What computational methods are effective for predicting the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • ADME modeling : Use SwissADME or Schrödinger’s QikProp to estimate logP (≈2.8), solubility (≈0.1 mg/mL), and CYP450 inhibition .
  • Docking studies : Target the benzofuran moiety to β-tubulin or kinase domains (e.g., EGFR) using AutoDock Vina .
  • MD simulations : Assess binding stability over 100 ns trajectories in GROMACS .

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